8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
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Description
“8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been studied for its potential antimicrobial activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Mechanism of Action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. These could include pathways related to cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of its target kinases, it could potentially disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis .
Biochemical Analysis
Biochemical Properties
8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one interacts with CDKs, inhibiting their activity . This interaction is likely to involve the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme .
Cellular Effects
The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . It may also affect other cellular processes regulated by CDKs, such as transcription and DNA repair .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity . This can lead to changes in the phosphorylation status of CDK substrates, affecting their activity and function .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function are likely to be time-dependent, with prolonged exposure potentially leading to irreversible cell cycle arrest and cell death
Properties
IUPAC Name |
8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZWSXFSUNFCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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